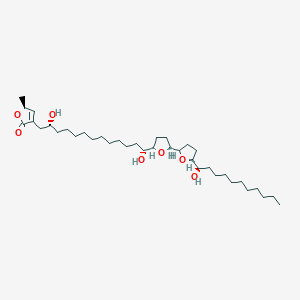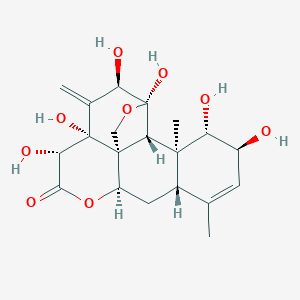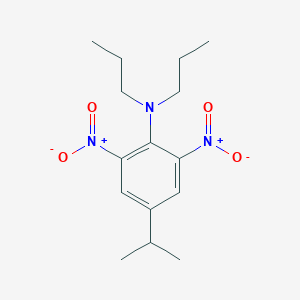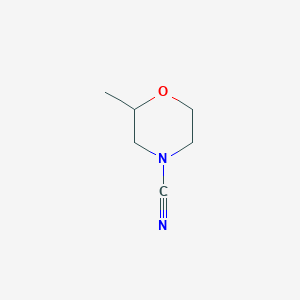![molecular formula C8H7N3O B129002 Pyrrolo[1,2-a]pyrazine-8-carboxamide CAS No. 158945-77-8](/img/structure/B129002.png)
Pyrrolo[1,2-a]pyrazine-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]pyrazine-8-carboxamide, also known as PP-8, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PP-8 is a derivative of pyrazine and has been studied for its pharmacological properties, including its ability to inhibit certain enzymes and receptors. In
Mecanismo De Acción
Pyrrolo[1,2-a]pyrazine-8-carboxamide exerts its pharmacological effects through a variety of mechanisms. It has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been shown to inhibit the adenosine A3 receptor, which is involved in inflammation and immune function. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to induce apoptosis in cancer cells, which may be related to its ability to inhibit certain enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which may be related to its potential anti-cancer properties. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been shown to inhibit the adenosine A3 receptor, which may be related to its potential anti-inflammatory properties. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to induce apoptosis in cancer cells, which may be related to its potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrrolo[1,2-a]pyrazine-8-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be easily scaled up for industrial production. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to have potential applications in drug discovery and development, which makes it an attractive target for further research. However, one limitation is that Pyrrolo[1,2-a]pyrazine-8-carboxamide has not been extensively studied in vivo, which limits our understanding of its potential pharmacological properties.
Direcciones Futuras
There are several future directions for research on Pyrrolo[1,2-a]pyrazine-8-carboxamide. One area of interest is the potential anti-cancer properties of Pyrrolo[1,2-a]pyrazine-8-carboxamide, as it has been shown to induce apoptosis in cancer cells. Further research is needed to determine the mechanisms underlying this effect and to explore its potential as a cancer therapy. Another area of interest is the potential neuroprotective properties of Pyrrolo[1,2-a]pyrazine-8-carboxamide, as it has been shown to protect against oxidative stress and inflammation in the brain. Further research is needed to determine the mechanisms underlying this effect and to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of Pyrrolo[1,2-a]pyrazine-8-carboxamide in vivo, which will be necessary for its development as a therapeutic agent.
Métodos De Síntesis
Pyrrolo[1,2-a]pyrazine-8-carboxamide can be synthesized through a variety of methods, including the reaction of 2,3-dichloropyrazine with 2-aminopyridine, followed by cyclization with an appropriate reagent. Another method involves the reaction of 2,3-dichloropyrazine with 2-aminopyridine, followed by reduction and cyclization with an appropriate reagent. The synthesis of Pyrrolo[1,2-a]pyrazine-8-carboxamide is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Pyrrolo[1,2-a]pyrazine-8-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes and receptors, including the protein kinase CK2 and the adenosine A3 receptor. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been studied for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
158945-77-8 |
|---|---|
Nombre del producto |
Pyrrolo[1,2-a]pyrazine-8-carboxamide |
Fórmula molecular |
C8H7N3O |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
pyrrolo[1,2-a]pyrazine-8-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-5-7(6)11/h1-5H,(H2,9,12) |
Clave InChI |
CVVRXDOMPHKDLQ-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=CC2=C1C(=O)N |
SMILES canónico |
C1=CN2C=CN=CC2=C1C(=O)N |
Sinónimos |
Pyrrolo[1,2-a]pyrazine-8-carboxamide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)










![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)

